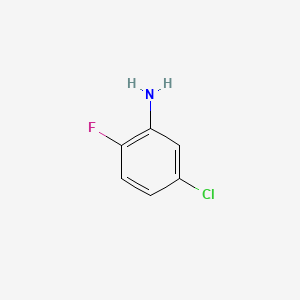

5-Chloro-2-fluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10291. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYROOANFKVAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175286 | |

| Record name | 5-Chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-05-0 | |

| Record name | 5-Chloro-2-fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2106-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2106-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-2-fluoroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMD2GPF3XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Chloro-2-fluoroaniline CAS number and properties

An In-Depth Technical Guide to 5-Chloro-2-fluoroaniline for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and materials science. It provides an in-depth analysis of this compound (CAS No. 2106-05-0), a versatile halogenated building block, moving beyond a simple data sheet to offer actionable insights grounded in established scientific principles.

Core Compound Identification and Physicochemical Profile

This compound is an aromatic amine distinguished by the presence of both chlorine and fluorine substituents on the benzene ring.[1] This unique dual-halogenation imparts distinct chemical reactivity and physical properties, making it a valuable intermediate in specialized synthesis.[1]

CAS Number: 2106-05-0[1][2][3]

Molecular Identifiers:

-

Synonyms: 5-Chloro-2-fluorophenylamine, 5-chloro-2-fluorobenzenamine[2][4]

-

InChI Key: JCYROOANFKVAIB-UHFFFAOYSA-N[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 145.56 g/mol | [1][2][3] |

| Appearance | Colorless to light orange/yellow clear liquid | [2][5] |

| Melting Point | 20-22°C | [3] |

| Boiling Point | 102-105 °C at 20-27 hPa (lit.) | [2] |

| Density | 1.29 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.561 (lit.) | [5] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [2] |

| Purity (Typical) | >97% (GC) | [3] |

Synthesis and Reactivity: A Mechanistic Perspective

The strategic placement of the amine, fluorine, and chlorine groups on the aniline ring governs its reactivity, making it a versatile precursor for complex molecular architectures.

Established Synthetic Pathways

The primary and most reliable method for synthesizing this compound is the reduction of its nitro precursor, 5-chloro-2-fluoronitrobenzene.[1] This transformation is efficient and selective, targeting the nitro group while preserving the halogen substituents.

-

Causality of Reagent Choice: The use of a catalyst like Palladium on carbon (Pd/C) with a hydrogen source such as hydrazine hydrate is a classic and effective method for nitro group reduction.[1] Methanol often serves as the solvent. The palladium surface catalyzes the transfer of hydrogen, selectively reducing the nitro group to an amine without significant dehalogenation, which can be a competing side reaction under harsher conditions.

A generalized reaction scheme is as follows: C₆H₃Cl(F)NO₂ + Reducing Agent (e.g., H₂/Pd/C or Hydrazine Hydrate) → C₆H₅Cl(F)NH₂

Other documented, albeit sometimes lower-yielding, approaches include multi-step syntheses starting from 3-chloroaniline, which involve formylation, nitration, and subsequent hydrolysis.[6][7]

Core Reactivity Profile

The chemical behavior of this compound is dominated by the nucleophilic character of the amino group and the influence of the halogen atoms on the aromatic ring's electron density.

-

Nucleophilic Substitution: The amine group is a primary reaction site, readily participating in reactions like acylation, alkylation, and diazotization.

-

Aromatic Substitution: The fluorine and chlorine atoms are deactivating, electron-withdrawing groups, yet they also act as ortho-, para-directors. However, the strong directing effect of the amino group is dominant. This allows for controlled, regioselective introduction of other functional groups onto the ring, a critical aspect for building complex pharmaceutical intermediates.[6]

-

Formation of Heterocycles: It serves as a crucial precursor for synthesizing various heterocyclic compounds, which are foundational structures in many drug molecules.[1]

Applications in Drug Discovery and Materials Science

The unique electronic properties and substitution pattern of this compound make it a high-value intermediate in several advanced applications.

Pharmaceutical Synthesis

The incorporation of fluorine and chlorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity.[8][9]

-

Anticancer and Antiviral Agents: This aniline derivative is a building block in the synthesis of novel therapeutics. For instance, its precursor, 5-Chloro-2-nitroaniline, is used to create sorafenib analogues with cytotoxic activity against cancer cell lines and in the synthesis of inhibitors of HIV-1 replication.[10][11]

-

Heterocyclic Scaffolds: It is a key starting material for synthesizing benzothiadiazoles, a class of compounds investigated for anticonvulsant and anti-inflammatory properties.[1]

-

Structure-Activity Relationship (SAR) Studies: By systematically incorporating the 5-chloro-2-fluoroanilino moiety into potential drug molecules, medicinal chemists can probe the SAR to optimize efficacy and reduce side effects.[1]

Materials Science

The distinct electronic and physical properties of this compound lend themselves to the development of advanced functional materials.

-

Polymers and Organic Electronics: It can be incorporated into polymers to modify properties like the dielectric constant (due to the electronegative fluorine) or enhance flame retardancy (due to chlorine).[6] These polymers have potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]

-

Liquid Crystals: The molecule's anisotropic shape and potential for intermolecular interactions suggest its utility as a component in the design of novel liquid crystal displays.[1]

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. This compound is a hazardous substance that requires careful handling.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed[4] |

| H315 | Causes skin irritation[4] | |

| H319 | Causes serious eye irritation[4] | |

| H335 | May cause respiratory irritation[4] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection[2][12] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2] | |

| P405 | Store locked up[2] | |

| P501 | Dispose of contents/container to an approved waste disposal plant |

Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2]

-

Storage: Store in a cool, dry, and well-ventilated place.[2][12] Keep the container tightly closed and upright to prevent leakage.[2][13]

Analytical and Quality Control Protocols

Structural confirmation and purity assessment are non-negotiable for ensuring the validity of experimental results. A combination of spectroscopic and chromatographic techniques is essential.

Structural Elucidation Workflow

The following workflow provides a self-validating system for confirming the identity and structure of this compound.

Caption: Workflow for structural validation of this compound.

Generalized Experimental Methodologies

These protocols are generalized and may require optimization based on available instrumentation.[14]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework and confirm the substitution pattern.

-

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[14]

-

¹H NMR Acquisition: Acquire the proton spectrum. Expect to see distinct aromatic signals, with splitting patterns influenced by both proton-proton and proton-fluorine coupling. The amine protons may appear as a broad singlet.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will confirm the number of unique carbon environments, with chemical shifts influenced by the attached halogen and amine groups.[14]

-

Data Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify characteristic functional groups.

-

Protocol:

-

Sample Preparation: As a liquid, the sample can be analyzed directly using Attenuated Total Reflectance (ATR), which is the most common and convenient method.[14]

-

Data Acquisition: Record a background spectrum of the clean ATR crystal. Apply a small drop of the sample to the crystal and record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[14]

-

Interpretation: Look for characteristic absorption bands: N-H stretching (typically ~3300-3500 cm⁻¹), C-F stretching (~1000-1300 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

-

C. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To assess purity and confirm molecular weight.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). The GC oven temperature program should be optimized to separate the analyte from any impurities.

-

MS Detection: The mass spectrometer will fragment the eluted compound.

-

Interpretation: The resulting chromatogram will indicate the purity (as a percentage of the total peak area). The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (145.56). Critically, the presence of chlorine will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1, providing definitive evidence of a single chlorine atom in the molecule.

-

References

-

This compound | 2106-05-0. INDOFINE Chemical Company, Inc.[Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

- The chemical synthesis method of 5-chloro-2-nitroaniline.

-

Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com. [Link]

-

3-Chloro-5-fluoroaniline. MyBest.SHOP. [Link]

- The preparation method of 5- chloro-2-nitroanilines.

-

Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central, National Center for Biotechnology Information. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Center for Biotechnology Information. [Link]

Sources

- 1. Buy this compound | 2106-05-0 [smolecule.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 2106-05-0 | INDOFINE Chemical Company [indofinechemical.com]

- 4. This compound | C6H5ClFN | CID 75015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. B20951.18 [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 11. 5-Chloro-2-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. 2106-05-0|this compound|BLD Pharm [bldpharm.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

5-Chloro-2-fluoroaniline molecular weight and formula

An In-depth Technical Guide to 5-Chloro-2-fluoroaniline: Synthesis, Properties, and Applications in Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal halogenated intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to explore the causality behind its synthetic routes, its strategic importance in molecular design, and the established protocols for its safe and effective use.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aniline derivative whose unique electronic and steric properties, conferred by the ortho-fluoro and meta-chloro substituents, make it a highly valuable building block in modern synthetic chemistry. The fluorine atom, with its high electronegativity and small van der Waals radius, can modulate pKa, improve metabolic stability, and enhance binding affinity of target molecules. The chlorine atom provides an additional site for synthetic modification and influences the overall lipophilicity.

Table 1: Key Molecular Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₆H₅ClFN | [1][2][3][4] |

| Molecular Weight | 145.56 g/mol | [1][2][4][5] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 2106-05-0 | [1][3][5] |

| SMILES | C1=CC(=C(C=C1Cl)N)F | [1] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to light yellow/brown liquid | [6] |

| Melting Point | 20-22 °C | [3] |

| Boiling Point | 102-105 °C at 20 mmHg | [5] |

| Density | 1.29 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.561 | [5] |

| Flash Point | 103 °C (217.4 °F) - closed cup |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the reduction of a nitroaromatic precursor. The choice of this route is dictated by the availability of starting materials and the high efficiency of catalytic hydrogenation.

Primary Synthetic Pathway: Catalytic Reduction

The most prevalent and industrially scalable method for synthesizing this compound is the catalytic reduction of 5-chloro-2-fluoronitrobenzene.[2][7] This transformation is highly efficient and selective.

Caption: Primary synthesis route for this compound.

Expertise & Causality:

-

Catalyst Choice: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction in the presence of aryl halides.[7] It facilitates the catalytic transfer hydrogenation process efficiently without promoting dehalogenation, which can be a significant side reaction with other catalysts.

-

Reducing Agent: Hydrazine hydrate serves as a convenient and effective hydrogen donor in this reaction, proceeding under milder conditions (refluxing methanol) than high-pressure gaseous hydrogen.[2][7] This enhances laboratory safety and simplifies the required apparatus.

Experimental Protocol: Reduction of 5-Chloro-2-fluoronitrobenzene

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-2-fluoronitrobenzene and methanol as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of 5% Palladium on carbon (Pd/C).

-

Reaction Initiation: Heat the mixture to reflux (approximately 80 °C).[7]

-

Reagent Addition: Slowly add hydrazine hydrate dropwise to the refluxing mixture. An exothermic reaction should be observed.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified further by vacuum distillation or column chromatography to yield pure this compound.

Trustworthiness through Self-Validation: The protocol's integrity is maintained by the in-process TLC monitoring, which confirms reaction completion and ensures that the work-up is not initiated prematurely. The final purity is validated by standard analytical techniques such as GC-MS and NMR, confirming the structure.

Applications in Drug Discovery and Medicinal Chemistry

The dual halogen substitution on the aniline scaffold makes this compound a privileged building block in medicinal chemistry. Its incorporation into drug candidates is a strategic decision to modulate key pharmacological properties.

Role in Structure-Activity Relationship (SAR) Studies

The strategic placement of fluorine and chlorine atoms allows medicinal chemists to fine-tune a molecule's properties.[2] Fluorine, in particular, is a bioisostere of a hydrogen atom but introduces significant electronic changes, often leading to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[8] Placing fluorine at a metabolically vulnerable position can significantly increase a drug's half-life.

-

Modulation of Basicity: An ortho-fluoro substituent lowers the pKa of the aniline nitrogen, reducing its basicity. This can prevent unwanted protonation at physiological pH, which may improve cell permeability and reduce off-target ionic interactions.

-

Improved Binding Affinity: The electronegative fluorine can form favorable electrostatic interactions or hydrogen bonds with protein targets, enhancing binding affinity and potency.[8]

The chlorine atom further contributes to lipophilicity and provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[7]

Caption: Logical workflow from building block to API candidate.

Case Studies and Therapeutic Areas

This compound and its derivatives are integral to the synthesis of a wide range of therapeutic agents:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors developed for oncology rely on halogenated aniline scaffolds for optimal binding within the ATP pocket of kinases.[7]

-

Anticonvulsant and Anti-inflammatory Agents: It serves as a precursor for synthesizing heterocyclic compounds like benzothiadiazoles, which have shown potential as anticonvulsant and anti-inflammatory drugs.[2]

-

Agrochemicals: In addition to pharmaceuticals, it is used to create potent herbicides and fungicides, where the halogen atoms enhance bioactivity.[7]

Safety, Handling, and Emergency Protocols

Due to its hazard profile, strict adherence to safety protocols is mandatory when handling this compound.

Table 3: GHS Hazard Classification

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation |

Protocol for Safe Handling and First Aid

-

Engineering Controls: Always handle in a well-ventilated fume hood to avoid inhalation of vapors.[9] Ensure an eyewash station and safety shower are readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9][10] If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter.[9]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[3][10]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9][10]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]

-

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its dual halogenated structure provides a unique combination of reactivity and property modulation that is invaluable to drug discovery and materials science. Understanding the rationale behind its synthesis, its application in SAR, and the protocols for its safe handling enables researchers and developers to leverage its full potential in creating novel and effective molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). This compound. Retrieved from [Link]

-

MyBest.SHOP. (n.d.). 3-Chloro-5-fluoroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

-

International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

Sources

- 1. This compound | C6H5ClFN | CID 75015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 2106-05-0 [smolecule.com]

- 3. This compound | 2106-05-0 | INDOFINE Chemical Company [indofinechemical.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 5-氯-2-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

The Elusive ¹H NMR Spectrum of 5-Chloro-2-fluoroaniline: A Guide to Theoretical Interpretation and Experimental Approach

For Immediate Release

[CITY, STATE] – In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as a cornerstone technique for elucidating the structural intricacies of organic molecules. This guide focuses on a specific compound of interest, 5-Chloro-2-fluoroaniline, and addresses the current challenges in accessing its experimental ¹H NMR data. While a definitive, publicly available spectrum remains elusive, this document provides a comprehensive theoretical interpretation based on established principles of NMR spectroscopy and data from analogous compounds. Furthermore, it outlines a detailed experimental protocol for acquiring a high-quality ¹H NMR spectrum, empowering researchers to generate the necessary data for their work.

Introduction: The Significance of this compound and its Spectroscopic Signature

This compound is a halogenated aromatic amine, a structural motif frequently encountered in medicinal chemistry and materials science. The unique substitution pattern of chlorine and fluorine atoms on the aniline ring imparts specific electronic and steric properties to the molecule, making its unambiguous characterization essential for understanding its reactivity, binding interactions, and overall behavior in various applications. ¹H NMR spectroscopy is the most powerful tool for confirming the substitution pattern and understanding the electronic environment of the protons on the aromatic ring.

Despite extensive searches of prominent spectral databases, including the Spectral Database for Organic Compounds (SDBS) and PubChem, as well as a thorough review of relevant scientific literature, a publicly accessible, experimentally determined ¹H NMR spectrum for this compound could not be located. This guide, therefore, pivots to a predictive analysis, offering a robust framework for interpreting the expected spectrum.

Theoretical ¹H NMR Spectrum of this compound: A Predictive Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the three aromatic protons and the two amine protons. The chemical shifts, multiplicities, and coupling constants of the aromatic protons are influenced by the electronic effects of the substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing halogen atoms (-F and -Cl).

Molecular Structure and Proton Designations:

To facilitate the spectral analysis, the protons on the aromatic ring are designated as H-3, H-4, and H-6.

Caption: Molecular structure of this compound with proton designations.

Predicted ¹H NMR Data:

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on the additive effects of substituents on the chemical shifts of aromatic protons and typical coupling constants observed in similar structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| NH₂ | 3.5 - 4.5 | Broad singlet | - |

| H-6 | ~6.9 - 7.2 | Doublet of doublets (dd) | ³J(H-6,H-4) ≈ 2-3 Hz, ⁴J(H-6,F) ≈ 4-6 Hz |

| H-4 | ~6.7 - 7.0 | Triplet of doublets (td) or multiplet | ³J(H-4,H-3) ≈ 8-9 Hz, ³J(H-4,F) ≈ 8-10 Hz, ³J(H-4,H-6) ≈ 2-3 Hz |

| H-3 | ~6.6 - 6.9 | Doublet of doublets (dd) | ³J(H-3,H-4) ≈ 8-9 Hz, ⁴J(H-3,F) ≈ 1-2 Hz |

Rationale for Predictions:

-

Amine Protons (NH₂): The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature. They typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.

-

Aromatic Protons (H-3, H-4, H-6):

-

The amino group is an activating, ortho-, para-directing group, which shields these positions, shifting the signals of the corresponding protons upfield (to lower ppm values).

-

The fluorine atom is an electronegative, deactivating group, which deshields the ortho proton (H-3) and to a lesser extent, the para proton (H-6). Fluorine also introduces spin-spin coupling with nearby protons.

-

The chlorine atom is also an electronegative, deactivating group, deshielding the ortho proton (H-6) and the para proton (H-4).

-

-

Multiplicity and Coupling Constants:

-

H-6 is expected to be a doublet of doublets due to coupling with H-4 (meta coupling, ³J) and the fluorine atom (through-space or four-bond coupling, ⁴J).

-

H-4 is expected to be a triplet of doublets or a more complex multiplet. It will be coupled to H-3 (ortho coupling, ³J), the fluorine atom (ortho coupling, ³J), and H-6 (meta coupling, ³J). The ortho H-F coupling is typically the largest.

-

H-3 is anticipated to be a doublet of doublets due to coupling with H-4 (ortho coupling, ³J) and a smaller coupling to the fluorine atom (meta coupling, ⁴J).

-

Experimental Protocol for ¹H NMR Spectrum Acquisition

For researchers requiring definitive experimental data, the following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation and analysis.

Materials:

-

This compound (CAS 2106-05-0)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipettes and vials

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃ containing TMS to the vial. c. Gently swirl the vial to dissolve the sample completely. d. Transfer the solution to a clean, dry 5 mm NMR tube using a pipette.

-

Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak. d. Set the following acquisition parameters (values may need to be optimized based on the spectrometer):

- Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

- Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-2 seconds.

- Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

- Temperature: 298 K (25 °C).

-

Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the multiplicities and measure the coupling constants for each signal.

Conclusion: A Path Forward for Researchers

While the absence of a publicly available ¹H NMR spectrum for this compound presents a challenge, it does not create a roadblock for scientific progress. The theoretical analysis provided in this guide, grounded in the fundamental principles of NMR spectroscopy, offers a reliable prediction of the expected spectral features. More importantly, the detailed experimental protocol empowers researchers to generate their own high-quality data, ensuring the scientific integrity and accuracy of their findings. The synthesis of this theoretical framework with a practical experimental approach provides a comprehensive resource for scientists and drug development professionals working with this and similar halogenated anilines.

References

While no direct experimental ¹H NMR data for this compound was found, the principles and data for analogous compounds are well-documented in various sources. For further reading on the effects of substituents on ¹H NMR chemical shifts and coupling constants, the following resources are recommended:

-

PubChem - National Center for Biotechnology Information. (Provides chemical information and data for a vast number of compounds, including those analogous to this compound). [Link]

-

Spectral Database for Organic Compounds (SDBS). (A comprehensive database of spectral data for organic compounds, useful for comparing with related structures). [Link]

An In-Depth Technical Guide to the Predicted ¹³C NMR Chemical Shifts of 5-Chloro-2-fluoroaniline

Abstract

5-Chloro-2-fluoroaniline is a key intermediate in the synthesis of pharmaceuticals and advanced materials. A thorough structural characterization is paramount for its application in drug development and materials science. This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. In the absence of a publicly available, experimentally verified spectrum, this guide establishes a robust predicted spectrum through the principled application of substituent chemical shift (SCS) effects and an understanding of fundamental electronic interactions. We detail the interplay of inductive and resonance effects of the amine, fluorine, and chlorine substituents to assign the chemical shift for each of the six aromatic carbons. This guide also includes a detailed, self-validating experimental protocol for acquiring a high-quality ¹³C NMR spectrum and discusses the expected carbon-fluorine coupling patterns, providing researchers with the necessary framework to confidently identify and characterize this compound.

Introduction: The Structural Importance of this compound

This compound (C₆H₅ClFN) is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Its trifunctional nature—possessing amino, chloro, and fluoro groups—allows for diverse chemical modifications, making it a valuable precursor for synthesizing complex molecules with specific biological activities or material properties. The precise arrangement of these substituents on the aniline ring dictates the molecule's reactivity, electronic properties, and steric profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Specifically, ¹³C NMR provides direct insight into the chemical environment of each carbon atom in a molecule. The chemical shift (δ) of a carbon nucleus is exquisitely sensitive to the local electron density, which is modulated by the electronic effects of neighboring atoms and functional groups. Therefore, a detailed understanding of the ¹³C NMR spectrum is essential for confirming the identity and purity of this compound in any research or development setting.

This guide will first deconstruct the electronic contributions of each substituent. It will then leverage established substituent chemical shift (SCS) data from simpler, related molecules to predict the ¹³C chemical shifts for this compound. Finally, a standard operating procedure for experimental acquisition is provided to enable researchers to generate and validate these findings.

Theoretical Foundation: Predicting Chemical Shifts in a Polysubstituted Aromatic System

The ¹³C chemical shifts in a substituted benzene ring are governed by a complex interplay of electronic effects exerted by the substituents. To predict the spectrum of this compound, we must consider the inductive and resonance effects of the amino (-NH₂), fluoro (-F), and chloro (-Cl) groups.

-

Inductive Effect (σ-framework): This is the through-bond polarization caused by the electronegativity difference between atoms.

-

-NH₂: The nitrogen atom is electronegative and exerts a moderate electron-withdrawing inductive effect.

-

-F: Fluorine is the most electronegative element and exhibits a very strong electron-withdrawing inductive effect.

-

-Cl: Chlorine is also highly electronegative and has a strong electron-withdrawing inductive effect.

-

-

Resonance Effect (π-framework): This is the delocalization of lone-pair or π-electrons through the conjugated system of the benzene ring.

-

-NH₂: The nitrogen atom's lone pair is readily delocalized into the ring, making the -NH₂ group a very strong resonance electron-donating group. This effect significantly increases electron density at the ortho and para positions.[1]

-

-F: The fluorine atom's lone pairs can also be donated into the ring. However, due to its high electronegativity, the orbital overlap with the carbon π-system is less effective than for nitrogen. It is considered a weak resonance electron-donating group.

-

-Cl: Like fluorine, chlorine possesses lone pairs that can participate in resonance, but the effect is even weaker due to poorer 3p-2p orbital overlap with carbon. It is a very weak resonance electron-donating group.

-

The Net Effect: In substituted anilines, the strong resonance donation from the -NH₂ group typically dominates over its inductive effect, leading to significant shielding (upfield shifts) of the ortho and para carbons relative to benzene (δ ≈ 128.5 ppm).[2] For halogens, the strong inductive withdrawal is the primary factor, but the weak resonance donation slightly counteracts this at the ortho and para positions.[3]

Visualizing the Molecular Structure and Electronic Influences

To systematically analyze the molecule, we first establish the standard IUPAC numbering, starting from the carbon bearing the amino group and proceeding towards the fluorine substituent.

Figure 1: Molecular structure and IUPAC numbering of this compound.

The combined electronic effects of the three substituents create a unique electron density map across the aromatic ring, which can be visualized as follows.

Figure 2: Diagram of primary inductive (-I) and resonance (+R) effects in this compound.

Predicting the ¹³C NMR Spectrum

A reliable method for predicting the chemical shifts in a polysubstituted benzene is to use the principle of additivity of substituent chemical shift (SCS) effects. The chemical shift of each carbon is estimated by starting with the chemical shift of benzene (128.5 ppm) and adding the SCS values for each substituent based on its position (ipso, ortho, meta, para).

Table 1: Standard Substituent Chemical Shift (SCS) Effects (in ppm) for Benzene

| Substituent | C-ipso (C1) | C-ortho (C2/C6) | C-meta (C3/C5) | C-para (C4) |

|---|---|---|---|---|

| -NH₂ | +18.0 | -13.3 | +0.9 | -9.8 |

| -F | +34.8 | -12.9 | +1.4 | -4.5 |

| -Cl | +6.2 | +0.4 | +1.3 | -1.9 |

(Data compiled from various standard organic spectroscopy textbooks and databases)[4][5][6]

Using these values, we can calculate the predicted shift for each carbon in this compound:

-

C1 (ipso to NH₂, meta to F, ortho to Cl): 128.5 + 18.0 (ipso-NH₂) + 1.4 (meta-F) + 0.4 (ortho-Cl) = 148.3 ppm

-

C2 (ortho to NH₂, ipso to F, meta to Cl): 128.5 - 13.3 (ortho-NH₂) + 34.8 (ipso-F) + 1.3 (meta-Cl) = 151.3 ppm

-

C3 (meta to NH₂, ortho to F, para to Cl): 128.5 + 0.9 (meta-NH₂) - 12.9 (ortho-F) - 1.9 (para-Cl) = 114.6 ppm

-

C4 (para to NH₂, meta to F, meta to Cl): 128.5 - 9.8 (para-NH₂) + 1.4 (meta-F) + 1.3 (meta-Cl) = 121.4 ppm

-

C5 (meta to NH₂, para to F, ipso to Cl): 128.5 + 0.9 (meta-NH₂) - 4.5 (para-F) + 6.2 (ipso-Cl) = 131.1 ppm

-

C6 (ortho to NH₂, meta to F, ortho to Cl): 128.5 - 13.3 (ortho-NH₂) + 1.4 (meta-F) + 0.4 (ortho-Cl) = 117.0 ppm

It is crucial to note that steric hindrance between adjacent substituents can reduce the effectiveness of resonance, slightly altering the shifts from this simple additive model. Nonetheless, this method provides a robust first approximation for spectral assignment.

Carbon-Fluorine (C-F) Coupling

A key feature in the ¹³C NMR spectrum of fluorinated compounds is spin-spin coupling between the ¹³C and ¹⁹F nuclei (both have spin I=½). This coupling is observed through bonds and results in the splitting of carbon signals into doublets or more complex multiplets.[7] The magnitude of the coupling constant (J) decreases with the number of bonds separating the nuclei.

-

¹JCF (one-bond): Very large, typically 240-270 Hz. The signal for C2 will be a large doublet.[7]

-

²JCF (two-bond): Significant, typically 15-25 Hz. Signals for C1 and C3 will be split into doublets.

-

³JCF (three-bond): Smaller, typically 5-10 Hz. Signals for C4 and C6 will be split into doublets.

-

⁴JCF (four-bond): Usually small (< 3 Hz) and may not be resolved. A small splitting may be observed for C5.[8]

Summary of Predicted ¹³C NMR Data

The predicted chemical shifts and expected coupling patterns are summarized below.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling for this compound

| Carbon Atom | Predicted δ (ppm) | Expected Multiplicity | Expected J_CF (Hz) | Rationale for Assignment |

|---|---|---|---|---|

| C2 | 151.3 | Doublet | ~245 (¹J) | Ispo to -F (strong deshielding), ortho to -NH₂ (shielding). Dominated by the large ¹JCF. |

| C1 | 148.3 | Doublet | ~20 (²J) | Ispo to -NH₂ (deshielding). |

| C5 | 131.1 | Doublet (or Singlet) | ~3 (⁴J) | Ispo to -Cl (moderate deshielding). |

| C4 | 121.4 | Doublet | ~8 (³J) | Para to -NH₂ (strong shielding). |

| C6 | 117.0 | Doublet | ~7 (³J) | Ortho to -NH₂ (strong shielding). |

| C3 | 114.6 | Doublet | ~20 (²J) | Ortho to -F and meta to -NH₂. Strong shielding effects. |

Experimental Protocol for ¹³C NMR Acquisition

To ensure the acquisition of a high-quality, reproducible ¹³C NMR spectrum, the following protocol should be followed. This protocol is designed as a self-validating system, incorporating steps for sample preparation, instrument setup, and data processing.

Materials and Equipment

-

This compound (≥97% purity)

-

Deuterated Chloroform (CDCl₃) with 0.03% TMS, or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. For a 400 MHz instrument, the proton peak of residual CHCl₃ should have a half-height line width of <0.5 Hz.

-

Tune and match the broadband probe for the ¹³C frequency.

-

-

Acquisition Parameters (for a 400 MHz spectrometer):

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Pulse Angle: 30 degrees (to allow for a shorter relaxation delay).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. The quaternary carbons (C1, C2, C5) have longer relaxation times; a 2s delay is a good compromise between signal intensity and experiment time.

-

Number of Scans (NS): Start with 1024 scans. Increase if the signal-to-noise ratio is insufficient, particularly for the quaternary carbons.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply an exponential multiplication window function with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.

-

Perform a baseline correction.

-

Calibrate the spectrum by setting the solvent peak to its known chemical shift (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm). If TMS is present, set its signal to δ 0.00 ppm.

-

Integrate the peaks (note: integration in ¹³C NMR is not typically quantitative without long relaxation delays).

-

Pick and label all peaks, including the measurement of C-F coupling constants.

-

Conclusion

This guide provides a comprehensive framework for understanding, predicting, and assigning the ¹³C NMR spectrum of this compound. By systematically applying the principles of substituent additivity and considering the through-bond effects of carbon-fluorine coupling, a detailed and predictive spectral map has been generated. The analysis reveals a spectrum with six distinct aromatic signals, each split into a doublet due to coupling with the fluorine atom, spread over a range of approximately 40 ppm. The provided experimental protocol offers a robust method for researchers to obtain a high-quality spectrum for verification. This foundational knowledge is critical for scientists in quality control, process development, and medicinal chemistry who rely on precise structural confirmation for their work.

References

- Jurczak, J., & Koźmiński, W. (2001). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 75(3), 337-343.

-

Mora-Fuentes, J. P., et al. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. Available from: [Link]

-

Zhang, G., et al. (2015). Substituent Effects on ¹³C NMR and ¹H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-5. Available from: [Link]

-

Johnson, A. (2008). ¹³C NMR of fluorinated aromatics. IONiC/VIPEr. Available from: [Link]

- Neuvonen, K., & Kleinpeter, E. (2001). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 39(10), 583-589.

-

Mora-Fuentes, J. P., et al. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20, 11247-11259. Available from: [Link]

-

Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99-102. Available from: [Link]

-

Abraham, R. J., et al. (1974). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The ¹³C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, (6), 663-669. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of chlorobenzene. docbrown.info. Available from: [Link]

-

SpectraBase. (n.d.). 3-Chloroaniline. SpectraBase. Available from: [Link]

-

ResearchGate. (n.d.). The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. ResearchGate. Available from: [Link]

-

Gutowsky, H. S., & McCall, D. W. (1953). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 75(11), 2613-2616. Available from: [Link]

-

Chegg. (2021). Solved: You are provided below with the ¹³C NMR spectrum of 3-chloroaniline... Chegg.com. Available from: [Link]

-

Hure, N., et al. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂) /Donating (NH₂) Group Be Explained by the Ring Current Effect? Chemistry – An Asian Journal, 13(10), 1279-1285. Available from: [Link]

- Mandal, S. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. ResearchGate. Available from: [Link]

-

Wishart, D. S. (n.d.). CASPRE - ¹³C NMR Predictor. caspre.ca. Available from: [Link]

-

PubChem. (n.d.). 3-Chloroaniline. National Center for Biotechnology Information. Available from: [Link]

-

ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. Available from: [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Magritek Blog. Available from: [Link]

- Dharmatti, S. S., & Kanekar, C. R. (1960). Proton and fluorine N.M.R. spectra of fluorobenzene. Proceedings of the Indian Academy of Sciences - Section A, 51(1), 38-46.

-

NMRS.io. (n.d.). ¹³C | chlorobenzene-d5 | NMR Chemical Shifts. NMRS.io. Available from: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin-Madison. Available from: [Link]

-

NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. NMRDB.org. Available from: [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-989. Available from: [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check ¹³C NMR prediction? ResearchGate. Available from: [Link]

-

Chemistry Stack Exchange. (2016). Modern open-source tools for simulation of NMR spectra. Stack Exchange. Available from: [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. Available from: [Link]

- Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Compound Interest.

-

Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University. Available from: [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. westmont.edu [westmont.edu]

Introduction: The Analytical Imperative for 5-Chloro-2-fluoroaniline

An In-Depth Technical Guide to the FT-IR Analysis of 5-Chloro-2-fluoroaniline

This compound is a halogenated aniline derivative that serves as a pivotal structural motif in contemporary drug discovery and material science. Its utility as a versatile building block is well-established, particularly in the synthesis of active pharmaceutical ingredients (APIs) and functional polymers.[1][2] For instance, it is a precursor in the development of heterocyclic compounds with potential therapeutic applications, including anticonvulsant and anti-inflammatory agents.[1] Given its role in high-value applications, the unambiguous structural confirmation and purity assessment of this compound are paramount.

Fourier Transform Infrared (FT-IR) spectroscopy emerges as a primary analytical technique for this purpose. It is a rapid, non-destructive, and highly specific method for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, FT-IR provides a unique "molecular fingerprint." This guide offers a comprehensive, field-proven approach to the FT-IR analysis of this compound, from sample preparation to spectral interpretation, designed for researchers and quality control professionals.

Molecular Structure and Theoretical Vibrational Modes

A robust interpretation of an FT-IR spectrum begins with a theoretical understanding of the molecule's vibrational degrees of freedom. The structure of this compound (C₆H₅ClFN) contains several key functional groups, each with characteristic vibrational frequencies.

Chemical Structure:

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Spectral Interpretation of this compound

The resulting FT-IR spectrum is a rich source of structural information. The analysis involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.

Key Spectral Regions and Band Assignments

-

N-H Stretching Region (3500 - 3300 cm⁻¹):

-

The presence of two distinct, medium-intensity bands in this region is the definitive signature of a primary amine (-NH₂). [3][4] * ~3480 cm⁻¹: Asymmetric N-H stretch (νₐₛ N-H).

-

~3390 cm⁻¹: Symmetric N-H stretch (νₛ N-H). The positions for aromatic amines are typically at a higher frequency than for aliphatic amines. [5]

-

-

Aromatic C-H Stretching Region (3100 - 3000 cm⁻¹):

-

Fingerprint Region I: Overtones and Bending Vibrations (2000 - 1400 cm⁻¹):

-

Fingerprint Region II: C-X Stretching and Bending (1400 - 600 cm⁻¹): This region is often complex but contains highly diagnostic peaks for this molecule.

-

~1280 cm⁻¹ (Strong): Aromatic C-N stretching vibration. This is a key confirmatory peak for the aniline structure. [3][8] * ~1240 cm⁻¹ (Strong): Aromatic C-F stretching vibration. The C-F stretch is typically one of the strongest bands in the spectrum. [9][10] * ~800-850 cm⁻¹ (Strong): C-H out-of-plane bending ("oop") vibrations. The exact position is highly diagnostic of the substitution pattern on the aromatic ring.

-

~750 cm⁻¹ (Medium to Strong): C-Cl stretching vibration. The position of the C-Cl stretch can vary but is typically found in the 840-600 cm⁻¹ range. [11][12]

-

Summary of FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assigned Vibrational Mode | Functional Group |

| ~3480 | Medium | Asymmetric N-H Stretch | Primary Aromatic Amine |

| ~3390 | Medium | Symmetric N-H Stretch | Primary Aromatic Amine |

| ~3050 | Weak-Medium | Aromatic C-H Stretch | Aromatic Ring |

| ~1620 | Strong | N-H Bend (Scissoring) | Primary Aromatic Amine |

| ~1500-1600 | Medium-Strong | C=C In-Ring Stretch | Aromatic Ring |

| ~1280 | Strong | Aromatic C-N Stretch | Aryl-Amine Linkage |

| ~1240 | Strong | Aromatic C-F Stretch | C-F Bond |

| ~820 | Strong | C-H Out-of-Plane Bend | Substituted Aromatic Ring |

| ~750 | Medium-Strong | Aromatic C-Cl Stretch | C-Cl Bond |

Conclusion: An Integrated Approach to Structural Verification

The FT-IR analysis of this compound provides a robust and reliable method for its structural identification. The true power of this technique lies in its self-validating nature: the observation of the N-H stretching doublet confirms the primary amine, which is corroborated by the N-H bending peak. Similarly, the aromatic C-H stretches are consistent with the C=C ring vibrations. The presence of strong, distinct bands for the C-N, C-F, and C-Cl bonds in the fingerprint region completes the molecular picture. For ultimate confirmation, the acquired spectrum should be compared against a reference spectrum from an authoritative spectral database, such as the Spectral Database for Organic Compounds (SDBS) or the NIST Chemistry WebBook. [13][14][15][16]This comprehensive analytical approach ensures the identity and quality of this critical chemical intermediate, underpinning its successful application in research and development.

References

- Sample preparation for FT-IR. (n.d.). University of the West Indies.

- Sample Preparation for FTIR Analysis. (n.d.). Drawell.

- IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder, Department of Chemistry.

-

Introduction to the Spectral Data Base (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

Spectral Database for Organic Compounds. (n.d.). Bioregistry. Retrieved from [Link]

-

Spectral Database for Organic Compounds. (2023). re3data.org. Retrieved from [Link]

-

Spectral Database for Organic Compounds. (n.d.). Wikipedia. Retrieved from [Link]

-

SDBS: Spectral Database for Organic Compounds. (n.d.). Clark Physical Sciences Library, Dartmouth College. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

5-Chloro-4-fluoro-2-nitroaniline. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Retrieved from [Link]

-

IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

-

D'yakonov, V. A., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Applied Sciences. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved from [Link]

-

Table of IR Absorptions. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Millersville University. Retrieved from [Link]

-

Ghasemi, J., et al. (2010). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry. Retrieved from [Link]

-

Wang, J., et al. (2007). Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. Guang Pu Xue Yu Guang Pu Fen Xi. Retrieved from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Kaluva, S., & Naganathappa, M. (2024). Vibrational spectra of aniline and substituents in the gas phase and water solvent at B3LYP-D3/6-311 + + G** level of theory. ResearchGate. Retrieved from [Link]

-

Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3 F. (n.d.). ResearchGate. Retrieved from [Link]

-

5-Chloro-2-methyl-aniline, N-pentafluoropropionyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. (2023). Jurnal UPI. Retrieved from [Link]

-

Wang, J., et al. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. ResearchGate. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). California State University, Dominguez Hills. Retrieved from [Link]

-

High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (n.d.). ResearchGate. Retrieved from [Link]

-

IR Tables. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

FT-IR spectrum showing C-Cl stretching and O-H stretching. (2020). ResearchGate. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

5-Chloro-2-methylaniline. (n.d.). PubChem. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

p-Fluoroaniline. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Vibrational Spectroscopy of Aniline Cations and their H-loss Cations in Helium Droplets. (n.d.). Journal of Physical Chemistry A. Retrieved from [Link]

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). Environmental Science & Technology. Retrieved from [Link]

Sources

- 1. Buy this compound | 2106-05-0 [smolecule.com]

- 2. ossila.com [ossila.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. researchgate.net [researchgate.net]

- 13. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 14. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 15. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 16. NIST Chemistry WebBook [webbook.nist.gov]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-Chloro-2-fluoroaniline, an important building block in pharmaceutical and chemical synthesis. A thorough understanding of its fragmentation patterns under various ionization techniques is critical for its unambiguous identification, structural elucidation, and quality control in complex matrices. This document details the theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), presents standardized experimental protocols for its analysis, and offers insights into the interpretation of the resulting mass spectra. This guide is intended to be an essential resource for professionals in analytical chemistry, organic synthesis, and drug development.

Introduction: The Analytical Significance of this compound

This compound (C₆H₅ClFN) is a halogenated aromatic amine with a molecular weight of 145.56 g/mol .[1][2][3] Its utility as a synthetic intermediate in the creation of pharmaceuticals and other specialty chemicals necessitates robust analytical methods for its characterization. Mass spectrometry stands out as a primary tool for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis.

This guide will delve into the fragmentation behavior of this compound under two common ionization techniques: the high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the softer Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS). Understanding the distinct fragmentation patterns generated by each method is key to leveraging the full potential of mass spectrometry in the analysis of this compound.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[4] This creates a characteristic "fingerprint" mass spectrum that is highly valuable for compound identification.

The Molecular Ion and Isotopic Signature

The mass spectrum of this compound is distinguished by a clear molecular ion (M⁺˙) peak pattern resulting from the natural isotopic abundance of chlorine. Chlorine possesses two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5][6] Fluorine, in contrast, is monoisotopic (¹⁹F). This leads to two molecular ion peaks separated by two mass-to-charge units (m/z):

-

M⁺˙ peak: at m/z 145, corresponding to the molecule containing the ³⁵Cl isotope.

-

[M+2]⁺˙ peak: at m/z 147, corresponding to the molecule with the ³⁷Cl isotope.

The relative intensity of the M⁺˙ to [M+2]⁺˙ peak will be approximately 3:1, a hallmark signature for a molecule containing a single chlorine atom.[5]

Proposed EI Fragmentation Pathways

Upon ionization at a standard energy of 70 eV, the this compound radical cation will undergo a series of fragmentation events. The primary fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

A key fragmentation route for halogenated aromatic compounds involves the loss of the halogen atom.[7][8] In this case, the initial fragmentation is likely the loss of a chlorine radical, followed by subsequent eliminations.

Key Proposed Fragmentations:

-

Loss of Chlorine Radical (Cl•): Cleavage of the C-Cl bond results in the formation of a fragment ion at m/z 110 , corresponding to the [M - Cl]⁺ ion.

-

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for anilines and other aromatic amines is the elimination of HCN from the aromatic ring after an initial fragmentation.[5] The fragment at m/z 110 may lose HCN to produce an ion at m/z 83 .

-

Loss of HF: The presence of a fluorine atom introduces the possibility of losing a neutral hydrogen fluoride molecule.[9] This could occur from the molecular ion or subsequent fragments.

-

Loss of a Hydrogen Radical (H•): A peak at m/z 144 ([M-1]⁺) can arise from the loss of a hydrogen atom.[9]

The proposed fragmentation pathway under Electron Ionization is illustrated in the diagram below.

Caption: Proposed EI fragmentation of this compound.

Summary of Expected EI Fragments

| m/z (³⁵Cl) | Proposed Ion Structure | Neutral Loss |

| 145 | [C₆H₅ClFN]⁺˙ | - |

| 110 | [C₆H₅FN]⁺ | Cl• |

| 83 | [C₅H₃F]⁺ | Cl•, HCN |

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[4] To induce fragmentation and obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[10]

The Protonated Molecule (Precursor Ion)

In positive ion mode ESI, this compound is expected to be readily protonated on the amine group, forming the [M+H]⁺ ion. Given the isotopic distribution of chlorine, this will appear as a pair of peaks:

-

[M+H]⁺ peak: at m/z 146 (for ³⁵Cl).

-

[M+2+H]⁺ peak: at m/z 148 (for ³⁷Cl).

This isotopic pair, with a 3:1 intensity ratio, would be selected as the precursor ion for MS/MS analysis.

Proposed ESI-MS/MS Fragmentation Pathways

The fragmentation of the even-electron [M+H]⁺ ion in the gas phase is governed by different principles than the radical cations formed in EI. The fragmentation is often driven by the loss of stable neutral molecules.

Key Proposed Fragmentations:

-

Loss of Ammonia (NH₃): Protonated anilines can undergo the loss of a neutral ammonia molecule. This would result in a fragment ion at m/z 129/131 .

-

Loss of Hydrogen Chloride (HCl): The elimination of a neutral HCl molecule is a plausible pathway for chloro-substituted aromatic compounds.[8] This would lead to a fragment at m/z 110 .

-

Loss of Hydrogen Fluoride (HF): Similarly, the loss of a neutral HF molecule could occur, producing a fragment at m/z 126/128 .

The proposed fragmentation pathway for the protonated molecule is depicted below.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Summary of Expected ESI-MS/MS Fragments

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

| 146/148 | 129/131 | NH₃ |

| 146/148 | 110 | HCl |

| 146/148 | 126/128 | HF |

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality mass spectral data.

Safety Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[11] All handling should be performed in a well-ventilated fume hood.[11][12]

GC-MS (EI) Protocol

This protocol is designed for the analysis of this compound using a standard GC-MS system with an EI source.

1. Sample Preparation:

- Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.[5]

- Perform serial dilutions to a final concentration of approximately 1-10 µg/mL.

2. GC-MS Parameters:

- Injector Temperature: 250 °C.[5]

- Injection Volume: 1 µL.

- Carrier Gas: Helium at a constant flow rate.

- GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable.[5]

- Oven Temperature Program:

- Initial temperature: 70 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 280 °C.

- Final hold: 5 minutes at 280 °C.

- MS Transfer Line Temperature: 280 °C.

- Ion Source Temperature: 230 °C.

- Ionization Energy: 70 eV.[13]

- Mass Range: m/z 40-200.

LC-MS/MS (ESI) Protocol

This protocol outlines a general procedure for LC-MS/MS analysis.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.[13]

- Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.[13]

2. LC-MS/MS Parameters:

- LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient:

- Start at 10% B, hold for 0.5 min.

- Linear ramp to 95% B over 5 min.

- Hold at 95% B for 2 min.

- Return to 10% B and re-equilibrate for 3 min.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40 °C.

- Ionization Source: Electrospray Ionization (ESI), positive mode.

- Capillary Voltage: 3.5 kV.

- Source Temperature: 150 °C.

- Desolvation Temperature: 350 °C.

- MS/MS Analysis:

- Select precursor ions m/z 146 and 148.

- Apply a collision energy ramp (e.g., 10-40 eV) to observe the fragmentation pattern.

Conclusion

The mass spectrometric analysis of this compound provides distinct and informative fragmentation patterns that are highly dependent on the ionization method employed. Electron Ionization yields a characteristic fingerprint spectrum defined by the loss of a chlorine radical and subsequent fragmentation of the aromatic ring. In contrast, ESI-MS/MS of the protonated molecule is characterized by the neutral loss of stable molecules such as ammonia, HCl, or HF. By understanding these fragmentation pathways and utilizing the standardized protocols provided, researchers can confidently identify and characterize this compound in a variety of applications, ensuring the integrity and quality of their work in pharmaceutical and chemical development.

References